
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol, also known as CR-8, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which are involved in the regulation of cell growth and division.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cell growth and division. Specifically, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been shown to inhibit the activity of tyrosine kinases and cyclin-dependent kinases, which are involved in the regulation of cell cycle progression. This inhibition leads to the arrest of cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been found to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the suppression of inflammation. Additionally, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been shown to have antiviral activity against a number of viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol is its broad range of potential applications in drug discovery and development. Additionally, the synthesis method for 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been optimized for high yield and purity, making it suitable for large-scale production. However, there are also some limitations to the use of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol in lab experiments. For example, the mechanism of action of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, the toxicity of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has not been fully characterized, which could limit its potential use in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol. One area of focus could be on the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully characterize the mechanism of action of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol and its effects on different signaling pathways. Finally, more research is needed to evaluate the toxicity of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol and its potential use in vivo. Overall, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has the potential to be a valuable tool in drug discovery and development, and further research is warranted to fully explore its potential applications.
Synthesemethoden
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol can be synthesized using a multistep process that involves the reaction of cyclohexylamine with 3,6-dichlorocarbazole to form the intermediate product, which is then reacted with propan-2-ol to yield 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
1-(cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h6-11,16-17,24,26H,1-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEHRJLXQLQEPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2361611.png)
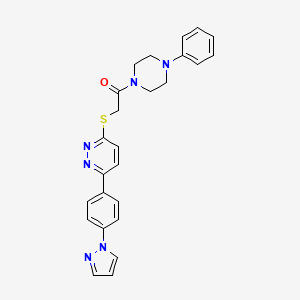
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2361614.png)
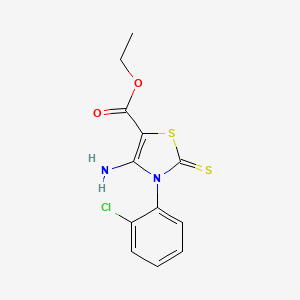
![Acetic acid, 2-[[5-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B2361618.png)
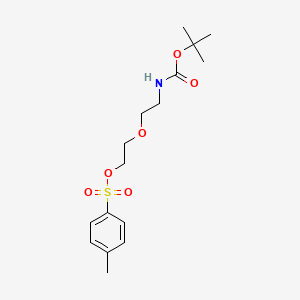
![N-{3-[benzyl(methyl)amino]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2361622.png)
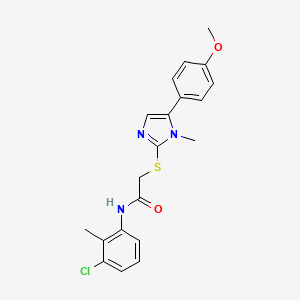
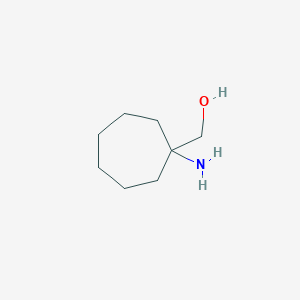
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361626.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2361627.png)
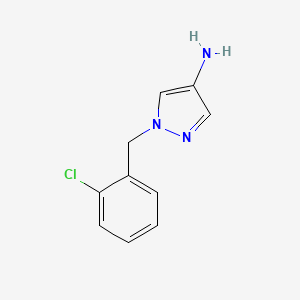
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2361629.png)